molecular formula C18H17BrF3N3O2 B2667729 4-((3-bromopyridin-2-yl)oxy)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide CAS No. 1448037-60-2

4-((3-bromopyridin-2-yl)oxy)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide

Cat. No.: B2667729
CAS No.: 1448037-60-2
M. Wt: 444.252
InChI Key: VJUYUCPXDUQUGA-UHFFFAOYSA-N
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Description

4-((3-bromopyridin-2-yl)oxy)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide is a synthetic organic compound known for its potential applications in medicinal chemistry. This compound features a complex structure with a piperidine ring, a bromopyridine moiety, and a trifluoromethylphenyl group, making it a subject of interest for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3-bromopyridin-2-yl)oxy)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide typically involves multiple steps:

    Formation of the Bromopyridine Intermediate: The initial step involves the bromination of 2-hydroxypyridine to obtain 3-bromopyridin-2-ol.

    Etherification: The bromopyridin-2-ol is then reacted with a suitable piperidine derivative under basic conditions to form the ether linkage.

    Amidation: The final step involves the reaction of the intermediate with 2-(trifluoromethyl)benzoic acid or its derivatives to form the carboxamide group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the bromopyridine moiety, potentially converting it to a pyridine derivative.

    Substitution: The bromine atom in the pyridine ring can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Pyridine derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, it is studied for its potential interactions with biological targets, such as enzymes or receptors. Its structural features make it a candidate for drug discovery and development.

Medicine

The compound is investigated for its potential therapeutic applications, particularly in the treatment of diseases where modulation of specific biological pathways is required.

Industry

In the industrial sector, it may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 4-((3-bromopyridin-2-yl)oxy)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The trifluoromethyl group is known to enhance the compound’s binding affinity and stability, while the bromopyridine moiety can participate in various interactions, such as hydrogen bonding or π-π stacking.

Comparison with Similar Compounds

Similar Compounds

  • 4-((3-chloropyridin-2-yl)oxy)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide
  • 4-((3-fluoropyridin-2-yl)oxy)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide
  • 4-((3-iodopyridin-2-yl)oxy)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide

Uniqueness

The presence of the bromine atom in 4-((3-bromopyridin-2-yl)oxy)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide distinguishes it from its analogs. Bromine’s size and electronic properties can significantly influence the compound’s reactivity and interaction with biological targets, making it unique in its class.

Properties

IUPAC Name

4-(3-bromopyridin-2-yl)oxy-N-[2-(trifluoromethyl)phenyl]piperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrF3N3O2/c19-14-5-3-9-23-16(14)27-12-7-10-25(11-8-12)17(26)24-15-6-2-1-4-13(15)18(20,21)22/h1-6,9,12H,7-8,10-11H2,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJUYUCPXDUQUGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=C(C=CC=N2)Br)C(=O)NC3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrF3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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